molecular formula C6H5FN2O4S B030519 4-Fluoro-3-nitrobenzenesulfonamide CAS No. 406233-31-6

4-Fluoro-3-nitrobenzenesulfonamide

Cat. No. B030519
M. Wt: 220.18 g/mol
InChI Key: FAYVDRRKPVJSPE-UHFFFAOYSA-N
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Patent
US08883473B2

Procedure details

Following the procedure of J. Med. Chem. 2006, 49, 1173, a solution of commercially available 2-fluoronitrobenzene (10.00 g, 70.87 mmol) and chlorosulfonic acid (21 mL) were heated to reflux for 18 hours at 95° C. and then cooled to room temperature. The solution was then added dropwise over a 1 hour period to a solution of iPrOH (225 mL) and concentrated aqueous NH4OH (54 mL) at −35° C. and stirred for 0.5 hours. The solution was maintained at −35° C. while concentrated aqueous HCl was added until the pH was acidic. The solution was then evaporated to remove some iPrOH, water was added and the solution was evaporated again to remove most of the iPrOH. More water was added, the solution was filtered and the solid was washed with 1 N aqueous HCl and water to give the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
54 mL
Type
reactant
Reaction Step Three
Name
Quantity
225 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].Cl[S:12]([OH:15])(=O)=[O:13].[NH4+:16].[OH-].Cl>CC(O)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:12]([NH2:16])(=[O:15])=[O:13])=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
21 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
54 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
225 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
stirred for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
was added until the pH
CUSTOM
Type
CUSTOM
Details
The solution was then evaporated
CUSTOM
Type
CUSTOM
Details
to remove some iPrOH, water
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the solution was evaporated again
CUSTOM
Type
CUSTOM
Details
to remove most of the iPrOH
ADDITION
Type
ADDITION
Details
More water was added
FILTRATION
Type
FILTRATION
Details
the solution was filtered
WASH
Type
WASH
Details
the solid was washed with 1 N aqueous HCl and water

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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